butyl 4-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzoate
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Overview
Description
Butyl 4-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzoate is a complex organic compound that belongs to the class of pyrazolopyrimidines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzoate typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Esterification: The benzoic acid derivative is esterified with butanol in the presence of a catalyst such as sulfuric acid to form the butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.
Substitution: Substituted derivatives with nitro, halogen, or other substituents on the aromatic rings.
Scientific Research Applications
Butyl 4-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzoate has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs, particularly for its potential anticancer and anti-inflammatory properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Chemical Biology: It serves as a tool compound in chemical biology to study cellular processes and pathways.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of butyl 4-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzoate involves its interaction with specific molecular targets. The pyrazolopyrimidine core is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites and preventing substrate access . This inhibition can lead to the disruption of cell cycle progression and induce apoptosis in cancer cells. Additionally, the compound may interact with other signaling pathways, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolopyrimidine Derivatives: Compounds like pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine share structural similarities and biological activities.
Uniqueness
Butyl 4-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the butyl ester group enhances its lipophilicity, potentially improving its bioavailability and cellular uptake compared to other similar compounds .
Properties
Molecular Formula |
C24H25N5O2 |
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Molecular Weight |
415.5 g/mol |
IUPAC Name |
butyl 4-[[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]benzoate |
InChI |
InChI=1S/C24H25N5O2/c1-4-5-12-31-24(30)18-7-9-19(10-8-18)28-22-20-14-27-29(23(20)26-15-25-22)21-11-6-16(2)13-17(21)3/h6-11,13-15H,4-5,12H2,1-3H3,(H,25,26,28) |
InChI Key |
TYTPJFXYMCAZIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=C(C=C(C=C4)C)C |
Origin of Product |
United States |
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